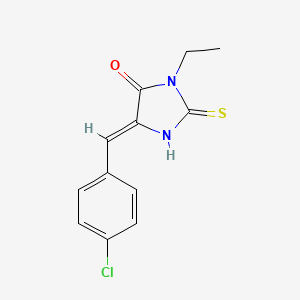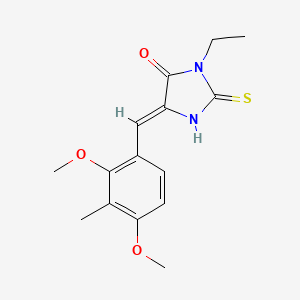
1-methyl-4-(2-methyl-3-phenyl-2-propen-1-yl)-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-4-(2-methyl-3-phenyl-2-propen-1-yl)-1,4-diazepane, also known as flumazenil, is a benzodiazepine antagonist that is commonly used in scientific research to study the effects of benzodiazepines on the brain and nervous system. Flumazenil was first synthesized in the 1980s and has since become an important tool in the study of benzodiazepine receptors and their role in various physiological and pathological processes.
作用機序
Flumazenil works by binding to the benzodiazepine receptor site on the GABA-A receptor, which is responsible for mediating the effects of benzodiazepines on the nervous system. By blocking this receptor site, 1-methyl-4-(2-methyl-3-phenyl-2-propen-1-yl)-1,4-diazepane can reverse the effects of benzodiazepines and restore normal brain function. This mechanism of action has important implications for the treatment of benzodiazepine addiction and withdrawal, as well as for the development of new anxiolytic and sedative drugs.
Biochemical and Physiological Effects
Flumazenil has a number of biochemical and physiological effects on the brain and nervous system. It can reverse the sedative, anxiolytic, and hypnotic effects of benzodiazepines, as well as the respiratory depression and amnesia that can occur with high doses of these drugs. Flumazenil can also cause mild side effects such as dizziness, headache, and nausea, but these are generally well-tolerated and do not interfere with its scientific research applications.
実験室実験の利点と制限
Flumazenil has several advantages for lab experiments, including its high potency, selectivity, and reversibility. It can be used to study the effects of benzodiazepines on the brain and nervous system in a controlled and precise manner, and it can be easily administered and monitored in animal models and human subjects. However, 1-methyl-4-(2-methyl-3-phenyl-2-propen-1-yl)-1,4-diazepane also has some limitations, such as its short half-life and rapid metabolism, which can make it difficult to maintain stable blood levels and achieve consistent results in long-term experiments.
将来の方向性
There are many potential future directions for research on 1-methyl-4-(2-methyl-3-phenyl-2-propen-1-yl)-1,4-diazepane and its applications in scientific research. Some possible areas of interest include:
1. Developing new treatments for benzodiazepine addiction and withdrawal using 1-methyl-4-(2-methyl-3-phenyl-2-propen-1-yl)-1,4-diazepane and other benzodiazepine antagonists.
2. Studying the effects of benzodiazepines on different brain regions and cell types using 1-methyl-4-(2-methyl-3-phenyl-2-propen-1-yl)-1,4-diazepane and other selective antagonists.
3. Investigating the role of benzodiazepine receptors in various physiological and pathological processes using 1-methyl-4-(2-methyl-3-phenyl-2-propen-1-yl)-1,4-diazepane and other pharmacological tools.
4. Developing new anxiolytic and sedative drugs that target the benzodiazepine receptor site but have fewer negative side effects than traditional benzodiazepines.
Conclusion
Flumazenil is a powerful tool in the study of benzodiazepines and their effects on the brain and nervous system. Its high potency, selectivity, and reversibility make it an ideal compound for scientific research, and its potential applications in the treatment of benzodiazepine addiction and withdrawal are promising. As research on 1-methyl-4-(2-methyl-3-phenyl-2-propen-1-yl)-1,4-diazepane and other benzodiazepine antagonists continues to advance, new insights into the mechanisms of action and physiological effects of benzodiazepines are likely to emerge, paving the way for new treatments and therapies for a variety of neurological and psychiatric disorders.
合成法
Flumazenil can be synthesized using a variety of methods, but the most common approach involves the reaction of 4-(2-methyl-3-phenyl-2-propen-1-yl)-1,4-diazepin-2-one with methyl iodide in the presence of a strong base such as potassium carbonate. The resulting product is then purified using column chromatography to yield pure 1-methyl-4-(2-methyl-3-phenyl-2-propen-1-yl)-1,4-diazepane.
科学的研究の応用
Flumazenil is primarily used in scientific research to study the effects of benzodiazepines on the brain and nervous system. Benzodiazepines are a class of drugs that are commonly prescribed for their anxiolytic, sedative, and hypnotic effects, but they can also have negative side effects such as addiction, tolerance, and withdrawal symptoms. Flumazenil can be used to block the effects of benzodiazepines and study their mechanisms of action, as well as to develop new treatments for benzodiazepine addiction and withdrawal.
特性
IUPAC Name |
1-methyl-4-[(E)-2-methyl-3-phenylprop-2-enyl]-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2/c1-15(13-16-7-4-3-5-8-16)14-18-10-6-9-17(2)11-12-18/h3-5,7-8,13H,6,9-12,14H2,1-2H3/b15-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJECCTCVUMBVLE-FYWRMAATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CN2CCCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/CN2CCCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5421744 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-ethyl-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B5910989.png)


![2-mercapto-3-(2-methylphenyl)-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4(3H)-one](/img/structure/B5911020.png)

![N-(1-acetyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-yl)acetamide](/img/structure/B5911026.png)
![4-(dimethylamino)benzaldehyde O-[(cyclohexylamino)carbonyl]oxime](/img/structure/B5911034.png)

![2,3,8,9,10,11-hexahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione 4-oxime](/img/structure/B5911046.png)
![2,4-dimethyl-7-phenylpyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B5911053.png)

![N-[3-(acetylamino)phenyl]-5-nitro-2-furamide](/img/structure/B5911069.png)